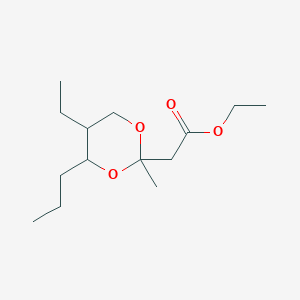
Ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, making it structurally unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: 5-ethyl-2-methyl-4-propyl-1,3-dioxane-2-carboxylic acid and ethanol.
Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: Reflux for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 5-ethyl-2-methyl-4-propyl-1,3-dioxane-2-carboxylic acid and ethanol.
Reduction: 5-ethyl-2-methyl-4-propyl-1,3-dioxane-2-ylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The dioxane ring can undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through specific molecular targets and pathways.
Comparison with Similar Compounds
Ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate can be compared with other esters and dioxane-containing compounds:
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
1,4-Dioxane: A dioxane compound used as a solvent and stabilizer, but with different chemical properties.
Mthis compound: A similar compound with a methyl ester group instead of an ethyl ester group, which may have different physical and chemical properties.
Conclusion
This compound is a versatile compound with various applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block in organic synthesis and a potential candidate for further research and development.
Properties
CAS No. |
5421-21-6 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
ethyl 2-(5-ethyl-2-methyl-4-propyl-1,3-dioxan-2-yl)acetate |
InChI |
InChI=1S/C14H26O4/c1-5-8-12-11(6-2)10-17-14(4,18-12)9-13(15)16-7-3/h11-12H,5-10H2,1-4H3 |
InChI Key |
GMYKOBXIEZEJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(COC(O1)(C)CC(=O)OCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















